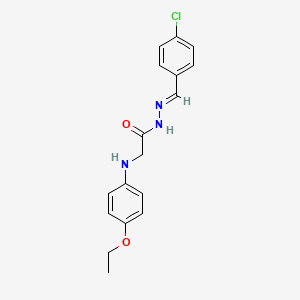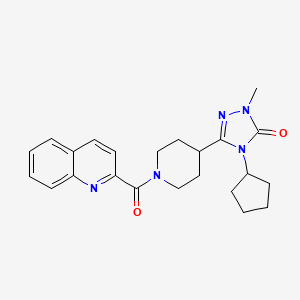
4-cyclopentyl-1-methyl-3-(1-(quinoline-2-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-CYCLOPENTYL-1-METHYL-3-[1-(QUINOLINE-2-CARBONYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that features a triazolone core structure
Méthodes De Préparation
The synthesis of 4-CYCLOPENTYL-1-METHYL-3-[1-(QUINOLINE-2-CARBONYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline-2-carbonyl chloride, which is then reacted with piperidine to form the quinoline-2-carbonyl piperidine intermediate. This intermediate is subsequently reacted with cyclopentyl methyl triazolone under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
4-CYCLOPENTYL-1-METHYL-3-[1-(QUINOLINE-2-CARBONYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline moiety, where halogen atoms can be replaced by nucleophiles like amines or thiols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Applications De Recherche Scientifique
4-CYCLOPENTYL-1-METHYL-3-[1-(QUINOLINE-2-CARBONYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, such as infections and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-CYCLOPENTYL-1-METHYL-3-[1-(QUINOLINE-2-CARBONYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to intercalate with DNA, potentially inhibiting DNA replication and transcription. The piperidine ring may enhance the compound’s binding affinity to its target, while the triazolone core can participate in hydrogen bonding and other interactions that stabilize the compound-target complex.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-CYCLOPENTYL-1-METHYL-3-[1-(QUINOLINE-2-CARBONYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE include:
Quinoline derivatives: These compounds share the quinoline moiety and are known for their antimicrobial and anticancer activities.
Piperidine derivatives: Compounds with a piperidine ring are often used in medicinal chemistry for their pharmacological properties.
Triazolone derivatives: These compounds contain the triazolone core and are studied for their potential therapeutic applications.
The uniqueness of 4-CYCLOPENTYL-1-METHYL-3-[1-(QUINOLINE-2-CARBONYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE lies in its combination of these three moieties, which may confer enhanced biological activity and specificity compared to its individual components.
Propriétés
Formule moléculaire |
C23H27N5O2 |
|---|---|
Poids moléculaire |
405.5 g/mol |
Nom IUPAC |
4-cyclopentyl-2-methyl-5-[1-(quinoline-2-carbonyl)piperidin-4-yl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C23H27N5O2/c1-26-23(30)28(18-7-3-4-8-18)21(25-26)17-12-14-27(15-13-17)22(29)20-11-10-16-6-2-5-9-19(16)24-20/h2,5-6,9-11,17-18H,3-4,7-8,12-15H2,1H3 |
Clé InChI |
VRBQWKKNQVRNNQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=NC4=CC=CC=C4C=C3)C5CCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11118765.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-3-fluorobenzenesulfonamide](/img/structure/B11118770.png)
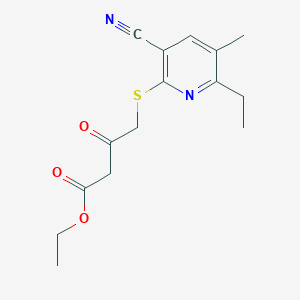
![N-[3-(dimethylamino)propyl]-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11118779.png)
![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11118791.png)
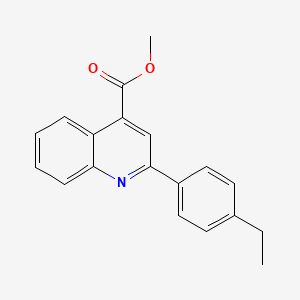
![3-chloro-N-[1-(pyridin-2-yl)ethyl]benzenesulfonamide](/img/structure/B11118806.png)
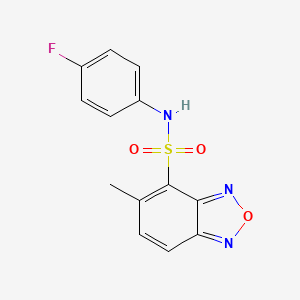
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(phenyl)amino]-N'-[(E)-(4-methoxyphenyl)methylene]acetohydrazide](/img/structure/B11118818.png)
![Methyl 5-(diethylcarbamoyl)-2-{[(3-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11118825.png)
![4-methoxy-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B11118834.png)
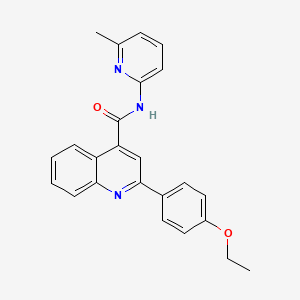
![3,4-dimethoxy-N-[2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B11118851.png)
